3-Hydroxy-2-nitrobenzamide
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Overview
Description
3-Hydroxy-2-nitrobenzamide is an organic compound with the molecular formula C7H6N2O4 It is a derivative of benzamide, characterized by the presence of a hydroxyl group at the third position and a nitro group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-nitrobenzamide can be synthesized through several methods. One common approach involves the nitration of 3-hydroxybenzamide. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired nitro compound.
Another method involves the direct condensation of 3-hydroxy-2-nitrobenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. This reaction is typically performed under reflux conditions to ensure complete conversion to the amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Alkyl halides, halogenating agents.
Major Products Formed
Reduction: 3-Amino-2-nitrobenzamide.
Oxidation: 3-Oxo-2-nitrobenzamide.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
3-Hydroxy-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
3-Hydroxy-2-nitrobenzamide can be compared with other benzamide derivatives such as:
2-Hydroxy-3-nitrobenzamide: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
3-Amino-2-nitrobenzamide:
3-Oxo-2-nitrobenzamide:
The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-hydroxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-7(11)4-2-1-3-5(10)6(4)9(12)13/h1-3,10H,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHZVFQXJBNVKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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